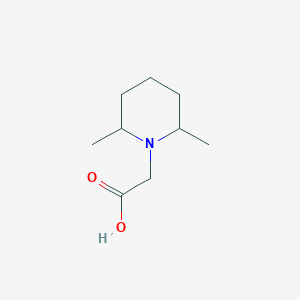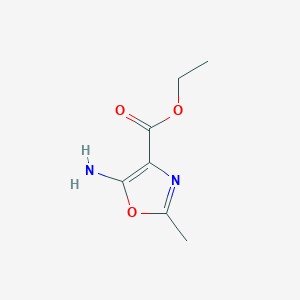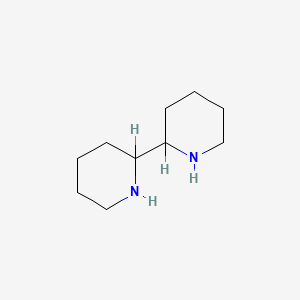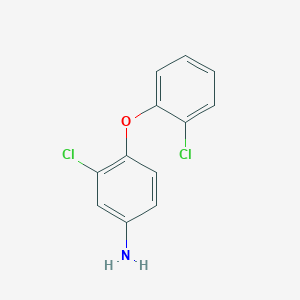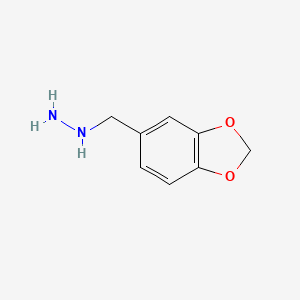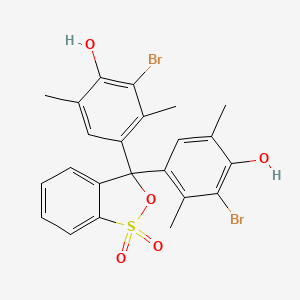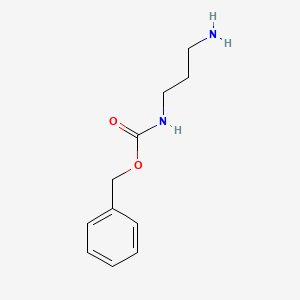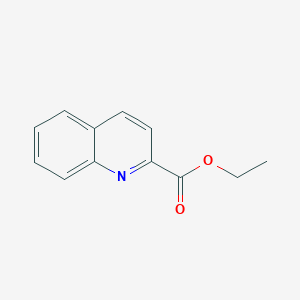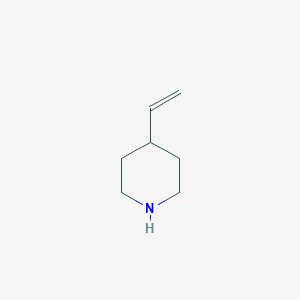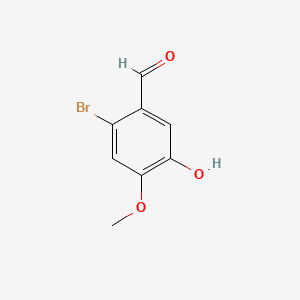
2-Bromo-5-hydroxy-4-methoxybenzaldehyde
Übersicht
Beschreibung
2-Bromo-5-hydroxy-4-methoxybenzaldehyde is a substituted benzaldehyde derivative that has been the subject of various studies due to its potential as an intermediate in organic synthesis. The compound contains a bromine atom ortho to the aldehyde group, a hydroxy group in the meta position, and a methoxy group in the para position relative to the aldehyde functionality.
Synthesis Analysis
The synthesis of substituted 2-bromobenzaldehydes, including 2-bromo-5-hydroxy-4-methoxybenzaldehyde, can be achieved through a palladium-catalyzed ortho-bromination of benzaldehydes. This process involves a three-step sequence with O-methyloxime serving as a directing group, followed by rapid deprotection to yield the desired bromobenzaldehydes with good overall yields . Additionally, the bromination of 3-hydroxybenzaldehyde has been shown to produce 2-bromo-5-hydroxybenzaldehyde unexpectedly, contrary to literature reports, which can then be converted into other complex molecules .
Molecular Structure Analysis
A new polymorph of 2-bromo-5-hydroxybenzaldehyde has been reported, where the bromine atom deviates significantly from the plane of the benzene ring, and the aldehyde group is twisted around the Csp2—Caryl bond . This deviation and twist in the molecular structure could influence the reactivity and physical properties of the compound.
Chemical Reactions Analysis
2-Bromobenzaldehydes, including the 2-bromo-5-hydroxy-4-methoxy derivative, are versatile intermediates that can react with arylhydrazines to form 1-aryl-1H-indazoles in the presence of palladium catalysts and phosphorus chelating ligands . These reactions typically occur in toluene at elevated temperatures and yield the indazole products in good yields.
Physical and Chemical Properties Analysis
The physical and chemical properties of closely related compounds, such as 5-bromo-2-methoxybenzaldehyde, have been studied using spectroscopic methods and density functional theory (DFT). These studies include analyses of FT-IR and FT-Raman spectra, nuclear magnetic resonance (NMR), and thermodynamic functions. The molecular electrostatic potential (MEP) surface reflects the chemical reactivity of the molecule, and the energetic behavior in different solvent media has been examined . Although these studies were not directly on 2-bromo-5-hydroxy-4-methoxybenzaldehyde, they provide insight into the properties of structurally similar bromobenzaldehydes.
Wissenschaftliche Forschungsanwendungen
-
Synthesis of Bromophenol Derivatives
- Field : Organic Chemistry
- Application : 2-Bromo-5-hydroxy-4-methoxybenzaldehyde is used in the synthesis of 4-bromo-2-methoxy-5-(2-methoxyethenyl)phenol .
- Method : The specific methods of synthesis are not detailed in the sources, but it typically involves reaction procedures in organic chemistry .
- Results : The synthesis results in the formation of 4-bromo-2-methoxy-5-(2-methoxyethenyl)phenol .
-
Antioxidant and Anticancer Activities Research
- Field : Pharmacology
- Application : Derivatives of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde have been studied for their antioxidant and anticancer activities .
- Method : The compound is used to synthesize a series of new methylated and acetylated bromophenol derivatives. These derivatives are then evaluated for their antioxidant and anticancer activities on the cellular level .
- Results : Some of the synthesized compounds showed potential in ameliorating H2O2-induced oxidative damage and ROS generation in HaCaT keratinocytes. They also increased the TrxR1 and HO-1 expression while not affecting Nrf2 expression in HaCaT. Additionally, some compounds inhibited the viability and induced apoptosis of leukemia K562 cells .
- Synthesis of Dihalogenated Products
- Field : Organic Chemistry
- Application : 2-Bromo-5-hydroxy-4-methoxybenzaldehyde is used in the synthesis of dihalogenated products .
- Method : The compound is obtained by adding iron powder as a catalyst under reflux condition or by halogenation with iron powder catalyzed in a buffer solution of acetic acid and sodium acetate to get 2-bromo-3-hydroxy-4-methoxybenzaldehyde .
- Results : The synthesis results in the formation of 2-bromo-3-hydroxy-4-methoxybenzaldehyde .
-
Synthesis of Trans-5-bromo-2-methoxybenzylidenecyanoacetic Acid
- Field : Organic Chemistry
- Application : 5-Bromo-2-methoxybenzaldehyde, a related compound, was used in the preparation of trans-5-bromo-2-methoxybenzylidenecyanoacetic acid .
- Method : The specific methods of synthesis are not detailed in the sources, but it typically involves reaction procedures in organic chemistry .
- Results : The synthesis results in the formation of trans-5-bromo-2-methoxybenzylidenecyanoacetic acid .
-
Synthesis of 3-(benzyloxy)-2-bromo-4-methoxybenzaldehyde
- Field : Organic Chemistry
- Application : 2-Bromo-5-hydroxy-4-methoxybenzaldehyde is used in the synthesis of 3-(benzyloxy)-2-bromo-4-methoxybenzaldehyde .
- Method : The specific methods of synthesis are not detailed in the sources, but it typically involves reaction procedures in organic chemistry .
- Results : The synthesis results in the formation of 3-(benzyloxy)-2-bromo-4-methoxybenzaldehyde .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-bromo-5-hydroxy-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-8-3-6(9)5(4-10)2-7(8)11/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYSXUDLJOFNAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Br)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346880 | |
| Record name | 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-hydroxy-4-methoxybenzaldehyde | |
CAS RN |
2973-59-3 | |
| Record name | 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2973-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002973593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-hydroxy-4-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.500 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzaldehyde, 2-bromo-5-hydroxy-4-methoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.956 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

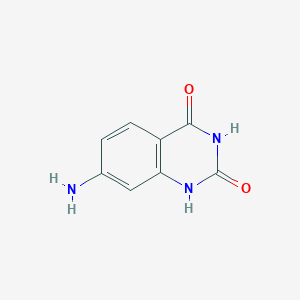
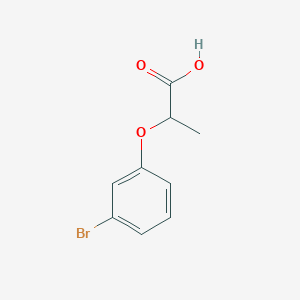
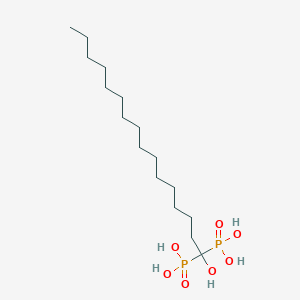
![2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B1330825.png)
